N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride
Description
Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Chemical Science and Research
The scientific importance of N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride is best understood by examining its constituent parts. Both the imidazole and aniline moieties are cornerstones of heterocyclic and aromatic chemistry, respectively, each contributing unique and valuable properties.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov First synthesized by German chemist Heinrich Debus in 1858, the imidazole nucleus has become a focal point of extensive research due to its chemical and biological significance. chemijournal.com It is a core component of several vital biological molecules, including the amino acid histidine, histamine (B1213489), and purines found in DNA. chemijournal.comrjptonline.org The unique structure of the imidazole ring allows it to act as both a weak acid and a weak base, and its nitrogen atoms are capable of hydrogen bonding, which contributes to its high water solubility. rjptonline.org This versatility makes it a privileged scaffold in medicinal chemistry, with imidazole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
The aniline moiety, C₆H₅NH₂, is the simplest aromatic amine and serves as a foundational structure in industrial and synthetic organic chemistry. geeksforgeeks.orgwikipedia.org First isolated in 1826 from the destructive distillation of indigo, it is a versatile precursor for a vast range of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals. britannica.comresearchgate.netresearchgate.net The presence of the amino (-NH₂) group on the benzene (B151609) ring makes it electron-rich, thus activating it toward electrophilic aromatic substitution reactions. wikipedia.org This reactivity allows for the straightforward introduction of various functional groups onto the aromatic ring, making aniline and its derivatives essential intermediates in the synthesis of complex organic molecules. nbinno.com
Below are tables summarizing the key characteristics of these two important chemical moieties.
Table 1: Properties and Significance of the Imidazole Moiety
| Feature | Description | Reference |
|---|---|---|
| Structure | A five-membered aromatic ring with two non-adjacent nitrogen atoms. | nih.gov |
| Discovery | First synthesized by Heinrich Debus in 1858. | chemijournal.com |
| Properties | Amphoteric (acts as acid and base), highly polar, soluble in water, capable of hydrogen bonding. | nih.govrjptonline.org |
| Biological Role | A core component of histidine, histamine, purines, and various enzymes. | chemijournal.comrjptonline.org |
| Applications | A privileged scaffold in medicinal chemistry for developing anticancer, antifungal, and antimicrobial agents. | rjptonline.orgresearchgate.netnih.gov |
Table 2: Properties and Significance of the Aniline Moiety
| Feature | Description | Reference |
|---|---|---|
| Structure | The simplest aromatic amine, consisting of a phenyl group attached to an amino group (C₆H₅NH₂). | geeksforgeeks.orgwikipedia.org |
| Discovery | First obtained in 1826 from the distillation of indigo. | britannica.com |
| Properties | A weak base; the amino group activates the benzene ring for electrophilic substitution. | wikipedia.orgbritannica.com |
| Industrial Role | A key commodity chemical and versatile starting material. | wikipedia.org |
| Applications | Used in the manufacture of dyes, pharmaceuticals, rubber, polymers, and agrochemicals. | geeksforgeeks.orgbritannica.comresearchgate.net |
Historical Context of this compound and Related Scaffolds in Academic Investigations
While specific historical records for this compound are not extensively documented in seminal literature, its academic context can be inferred from the historical development of research into its parent scaffolds.
The study of imidazole chemistry began in the mid-19th century. chemijournal.comwikipedia.org Following its initial synthesis, various methods were developed to create substituted imidazoles, including the Debus-Radziszewski imidazole synthesis and the van Leusen imidazole synthesis, allowing for the creation of a vast library of derivatives. wikipedia.orgmdpi.com The recognition of the imidazole ring in crucial biomolecules like histidine propelled its investigation in biological and medicinal chemistry throughout the 20th century. chemijournal.com
Similarly, aniline's journey began in the early 19th century, and it quickly became central to the burgeoning synthetic dye industry. britannica.com Its importance grew as chemists explored its reactivity, leading to its use as a precursor for a multitude of pharmaceutical and industrial compounds. researchgate.netresearchgate.net Research into aniline derivatives has been a continuous theme in organic chemistry, focusing on synthetic methodologies and the structure-activity relationships of its products. researchgate.netnih.gov
The conceptual joining of these two scaffolds into a single molecule like this compound is a logical progression in modern chemical research. The strategy of creating hybrid molecules by linking known pharmacophores or functional moieties is a common approach in drug discovery and materials science. This approach aims to create novel chemical entities with potentially synergistic or unique properties that are not present in the individual components. Academic investigations into such combined scaffolds are a feature of contemporary research, driven by the search for new lead compounds and functional materials. rroij.com
Scope and Research Objectives for this compound Studies
The study of this compound and related compounds is guided by several key research objectives, primarily centered on synthesis, characterization, and the exploration of potential applications.
Key Research Objectives:
Development of Efficient Synthetic Methods: A primary goal is to establish and optimize new synthetic pathways for producing this compound and its derivatives. ijrpr.com This includes exploring green chemistry principles to ensure high yields and purity while minimizing environmental impact. ijrpr.com
Comprehensive Characterization: Thoroughly characterizing the synthesized compounds using advanced analytical techniques is crucial. ijrpr.com This involves methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the molecular structure and purity. ijrpr.com
Evaluation of Biological Activities: Given the extensive pharmacological profiles of both imidazole and aniline derivatives, a major objective is to screen these compounds for a range of biological activities. mdpi.comanjs.edu.iq This includes assays for potential antimicrobial, anticancer, and anti-inflammatory properties, among others. rroij.com
Structure-Activity Relationship (SAR) Studies: A fundamental aspect of medicinal chemistry research is to understand how structural modifications affect biological activity. rroij.com For this class of compounds, SAR studies would involve synthesizing a library of analogs with different substituents on the imidazole or aniline rings and evaluating their biological efficacy to identify key structural features for optimal activity. rroij.comijrpr.com
Exploration in Materials Science: Aniline derivatives are precursors to conductive polymers, and imidazole-based compounds have applications in electronic materials like OLEDs. rsc.orgossila.com Therefore, another research avenue is to investigate the potential of this compound and its derivatives as building blocks for novel functional materials with specific electronic or optical properties.
Properties
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10;/h1-6,8,12H,7H2,(H,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUCSMFRJPBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1h Imidazol 5 Yl Methyl Anilinehydrochloride
Established Synthetic Routes to N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride
The construction of the N-[(1H-imidazol-5-yl)methyl]aniline core can be achieved through both multi-step and one-pot methodologies. Multi-step syntheses offer better control over the introduction of substituents, while one-pot approaches provide a more streamlined and efficient process for creating related imidazole (B134444) derivatives.
A common and versatile multi-step approach to N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride involves the initial synthesis of a functionalized imidazole precursor, followed by its coupling with aniline (B41778). One such strategy begins with the preparation of 5-(hydroxymethyl)-1H-imidazole, which can then be converted to a more reactive intermediate like 5-(chloromethyl)-1H-imidazole.
The synthesis can be outlined in the following key steps:
Formation of 5-(hydroxymethyl)-1H-imidazole: This precursor can be synthesized from readily available starting materials.
Conversion to 5-(chloromethyl)-1H-imidazole: The hydroxyl group of 5-(hydroxymethyl)-1H-imidazole can be transformed into a good leaving group, such as a chloride, to facilitate nucleophilic substitution. This is often achieved using reagents like thionyl chloride.
N-alkylation of aniline: The resulting 5-(chloromethyl)-1H-imidazole is then reacted with aniline. The nucleophilic nitrogen of aniline displaces the chloride to form the desired N-[(1H-imidazol-5-yl)methyl]aniline.
Salt formation: Finally, the free base is treated with hydrochloric acid to yield the stable N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride salt.
An alternative multi-step route involves the reductive amination of 1H-imidazole-5-carbaldehyde with aniline. This method consists of the initial formation of a Schiff base (imine) between the imidazole aldehyde and aniline, which is then reduced in situ to the corresponding secondary amine. This approach avoids the handling of potentially unstable chloromethyl intermediates. The choice of reducing agent is crucial for the success of this reaction, with sodium borohydride (B1222165) and its derivatives being commonly employed.
While a specific one-pot synthesis for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride is not extensively documented, numerous one-pot methodologies for the synthesis of other substituted imidazole derivatives have been developed. nih.govresearchgate.net These methods typically involve the condensation of three or four components and can often be adapted to produce a wide array of imidazole-containing compounds. nih.gov
A prominent example is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Variations of this method, employing different starting materials and catalysts, have been reported to produce tri- and tetrasubstituted imidazoles in a single step. Microwave-assisted and solvent-free conditions have also been successfully applied to these multi-component reactions, leading to higher yields and shorter reaction times.
Table 1: Comparison of Multi-Step vs. One-Pot Synthesis Strategies for Imidazole Derivatives
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Control | High degree of control over substitution patterns. | Less control over regioselectivity in some cases. |
| Versatility | Generally more versatile for complex targets. | Highly efficient for generating libraries of related compounds. |
| Efficiency | Can be time-consuming and involve multiple purification steps. | Higher atom economy and reduced reaction time. |
| Yields | Overall yields can be lower due to multiple steps. | Often provides good to excellent yields. nih.gov |
Advanced Catalytic Methods in N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods that offer improved efficiency, selectivity, and sustainability. These methods are highly applicable to the synthesis of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride and related compounds.
Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-nitrogen bonds. These methods are highly relevant for the N-arylation and N-alkylation of imidazoles.
Palladium-Catalyzed Reactions: Palladium complexes are effective catalysts for the N-arylation of imidazoles with aryl halides. nih.gov Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, can be employed to couple an imidazole with an appropriate aniline derivative. While direct N-benzylation of imidazoles using palladium catalysis is less common, related cross-coupling reactions can be envisioned. The N1-selective palladium-catalyzed arylation of unsymmetrically substituted imidazoles has been achieved with high efficiency. nih.govmit.edu
Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method that has seen significant improvements with the development of new ligands. iitk.ac.inwikipedia.org These reactions can be used to form the N-aryl bond in related imidazole derivatives under milder conditions than the traditional Ullmann reaction. researchgate.netacs.org Copper catalysts are also effective for the N-alkylation of imidazoles with alkyl halides. nih.gov For instance, a copper-catalyzed method using CuI and a diamine ligand allows for the preparation of N-alkylbenzimidazoles in good yields. nih.gov
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to reduce environmental impact and improve efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of substituted imidazoles, often leading to higher yields and cleaner reactions in shorter time frames. derpharmachemica.comorientjchem.orglew.roingentaconnect.comias.ac.in This technique is particularly effective for multi-component reactions.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been employed for the synthesis of imidazole-based molecules. nih.govresearchgate.netnih.gov Ultrasonic irradiation can enhance reaction rates and yields, providing a greener alternative to conventional heating methods. nih.gov The N-alkylation of the imidazole ring, for example, shows a remarkable acceleration under ultrasound, reducing reaction times from hours to minutes. nih.gov
Use of Ionic Liquids: Ionic liquids are salts with low melting points that can serve as environmentally benign solvents and catalysts. They have been utilized in the synthesis of imidazolium-based ionic liquids themselves and as reaction media for various organic transformations, including the preparation of imidazole derivatives. rsc.orgacs.orgscientific.netnih.gov
Table 2: Overview of Green Chemistry Approaches in Imidazole Synthesis
| Green Chemistry Approach | Advantages |
|---|---|
| Microwave Irradiation | Reduced reaction times, higher yields, cleaner product profiles. derpharmachemica.comorientjchem.orglew.roingentaconnect.comias.ac.in |
| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, improved yields. nih.govresearchgate.netnih.gov |
| Ionic Liquids | Recyclable, non-volatile, can act as both solvent and catalyst. rsc.orgacs.orgscientific.netnih.gov |
| Solvent-Free Reactions | Reduced waste, simplified work-up, often coupled with microwave or ultrasound. |
Derivatization Strategies for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride
The N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Reactions on the Imidazole Ring:
N-Alkylation/N-Arylation: The unsubstituted nitrogen of the imidazole ring is a prime site for further functionalization. It can be alkylated or arylated using various electrophiles under basic conditions.
Electrophilic Aromatic Substitution: The imidazole ring is susceptible to electrophilic attack, typically at the C4 or C5 positions. globalresearchonline.net Halogenation, nitration, and sulfonation can be achieved under appropriate conditions, although the presence of the aniline moiety may influence the reactivity and regioselectivity. uobabylon.edu.iq
Reactions on the Aniline Moiety:
N-H Functionalization: The secondary amine linkage can be further derivatized. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or it can react with isocyanates to form ureas.
Electrophilic Aromatic Substitution on the Phenyl Ring: The aniline ring is activated towards electrophilic aromatic substitution, with the N-substituent directing incoming electrophiles to the ortho and para positions. However, under strongly acidic conditions, protonation of the aniline nitrogen can lead to meta-directing effects. chegg.com Acetylation of the amine can be used to moderate its activating effect and allow for controlled substitution. libretexts.org
Modifications of the Methylene (B1212753) Bridge: While less common, the methylene bridge could potentially be a site for radical reactions, although this would likely be less selective than modifications to the aromatic rings or the nitrogen atoms.
Chemical Modifications of the Aniline Moiety
The aniline portion of the molecule is susceptible to electrophilic aromatic substitution, largely governed by the activating and directing effects of the secondary amine group. The amine acts as an electron-donating group, increasing the electron density at the ortho- and para-positions of the benzene (B151609) ring, thereby directing incoming electrophiles to these sites. byjus.com
Key electrophilic substitution reactions include:
Halogenation: Reaction with reagents like bromine water can lead to the substitution of hydrogen atoms with bromine at the ortho- and para-positions. byjus.com Due to the activating nature of the amine, this reaction can proceed rapidly, sometimes resulting in polysubstitution.
Nitration: The introduction of a nitro group (-NO2) onto the aniline ring is typically achieved using a mixture of nitric acid and sulfuric acid. This reaction can yield a mixture of ortho-, para-, and even meta-isomers, as the highly acidic medium can protonate the aniline nitrogen, forming an anilinium ion which is a meta-directing group. byjus.com
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H) onto the ring. The reaction initially forms anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid, with the substituent primarily at the para-position. byjus.com
Table 1: Potential Electrophilic Substitution Reactions on the Aniline Moiety
| Reaction Type | Typical Reagents | Primary Position of Substitution | Potential Product Structure |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ in H₂O or CCl₄ | ortho-, para- | 2-bromo-, 4-bromo-, and 2,4-dibromo-N-[(1H-imidazol-5-yl)methyl]aniline |
| Nitration | HNO₃, H₂SO₄ | para-, meta- | 4-nitro- and 3-nitro-N-[(1H-imidazol-5-yl)methyl]aniline |
| Sulfonation | H₂SO₄ (fuming) | para- | 4-amino-3-[(1H-imidazol-5-yl)methyl]benzenesulfonic acid |
Substitutions on the Imidazole Ring
The imidazole ring is an electron-rich heterocycle and is also reactive towards electrophilic substitution. nih.govglobalresearchonline.net In N-[(1H-imidazol-5-yl)methyl]aniline, the 5-position is already substituted. Due to the tautomerism of the imidazole ring, the 4- and 5-positions can be chemically equivalent in the unsubstituted parent molecule. nih.gov However, with the 5-position blocked, electrophilic attack is expected to occur primarily at the C-4 position, and less commonly at the C-2 position. globalresearchonline.netuobabylon.edu.iq The nitrogen at the N-3 position, with its available lone pair of electrons, is the site of protonation and can act as a base. nih.gov
Common substitution reactions on the imidazole ring include:
Nitration: The imidazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, which would be expected to yield the 4-nitro derivative. uobabylon.edu.iq
Halogenation: Direct bromination or iodination can introduce halogen atoms onto the ring. uobabylon.edu.iq For instance, reaction with bromine in a suitable solvent can lead to the formation of a 4-bromo-substituted product.
Alkylation: The imino hydrogen on the imidazole nitrogen can be replaced by an alkyl group through reaction with an alkyl halide in the presence of a base. uobabylon.edu.iq
Table 2: Potential Substitution Reactions on the Imidazole Moiety
| Reaction Type | Typical Reagents | Position of Substitution | Potential Product Structure |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-4 | N-[(4-nitro-1H-imidazol-5-yl)methyl]aniline |
| Halogenation (Bromination) | Br₂ in CHCl₃ | C-4 | N-[(4-bromo-1H-imidazol-5-yl)methyl]aniline |
| N-Alkylation | CH₃I, KOH | N-1 or N-3 | N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline |
Modifications of the Methylene Bridge
The methylene bridge (-CH2-) connecting the aniline and imidazole rings is a saturated, non-aromatic linker. It is generally less reactive than the two aromatic moieties it connects. However, specific chemical transformations can be envisioned, primarily involving oxidation.
Oxidation: Strong oxidizing agents could potentially oxidize the methylene bridge to a carbonyl group (C=O), transforming the secondary amine into an amide. This would yield N-(1H-imidazol-5-yl)carbonyl-N-phenylbenzamide. Such a reaction would significantly alter the geometry and electronic properties of the molecule. Selective oxidation of this bridge without affecting the aniline or imidazole rings would require carefully chosen reaction conditions.
Table 3: Potential Modification of the Methylene Bridge
| Reaction Type | Potential Reagents | Resulting Functional Group | Potential Product Name |
|---|---|---|---|
| Oxidation | KMnO₄, K₂Cr₂O₇ | Amide (Carbonyl) | N-(1H-imidazol-5-yl)carbonyl-N-phenylbenzamide |
Purification and Isolation Techniques for N-[(1H-imidazol-5-yl)methyl]anilinehydrochloridegoogle.com
The purification and isolation of N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride are critical steps to ensure the purity of the final product. As the compound is a salt containing basic nitrogen atoms in both the aniline and imidazole moieties, its purification strategy often leverages its acid-base properties.
Isolation from Reaction Mixtures: A common initial workup procedure involves acid-base extraction. After a synthesis, the crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). reddit.com The basic target compound will be protonated and partition into the aqueous phase, leaving non-basic impurities in the organic layer. reddit.com The aqueous layer can then be collected, basified with a base like NaOH to deprotonate the compound, and extracted back into an organic solvent. Evaporation of the solvent yields the free base form of the compound. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (like ethanol (B145695) or ether) and treated with hydrochloric acid. youtube.com
Purification of the Hydrochloride Salt:
Recrystallization: This is the most common method for purifying solid organic compounds. scribd.com The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. scribd.com The choice of solvent is crucial; common solvents for aniline hydrochlorides include water, ethanol, or mixtures such as ethanol/ether. orgsyn.orgresearchgate.net
Vaporization in the Presence of HCl: A specific method for purifying aniline hydrochlorides involves vaporizing the compound in the presence of excess gaseous hydrogen chloride. google.com This technique helps to prevent the decomposition of the salt back into free aniline and HCl at elevated temperatures. google.com
Chromatography: While less common for the final salt form, chromatography (such as column chromatography on silica (B1680970) gel) can be used to purify the free base form of the compound before its conversion to the hydrochloride salt.
Table 4: Summary of Purification and Isolation Techniques
| Technique | Principle | Application Stage | Key Considerations |
|---|---|---|---|
| Acid-Base Extraction | Separation based on the differential solubility of the protonated (salt) and deprotonated (free base) forms in aqueous and organic phases. reddit.com | Initial Isolation | Effective for removing non-basic impurities. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. scribd.com | Final Purification | Solvent selection is critical for achieving high purity and yield. |
| Vaporization with Excess Acid | Prevents thermal decomposition of the salt during purification by heating. google.com | Final Purification | Requires specialized equipment for handling heated vapors and corrosive gas. |
Advanced Characterization Techniques and Structural Elucidation of N 1h Imidazol 5 Yl Methyl Anilinehydrochloride
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable for determining the structure of organic molecules. They rely on the interaction of electromagnetic radiation with the molecule to provide information about its connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, one would expect to see distinct signals for the protons on the imidazole (B134444) ring, the aniline (B41778) ring, the methylene (B1212753) bridge, and the N-H protons. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic).
Without experimental data, a representative data table cannot be generated.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the protonated molecule [M+H]⁺, which would confirm its elemental composition. The fragmentation pattern, observed in the mass spectrum, would result from the cleavage of the molecule at its weakest bonds, providing valuable clues about its structure. For instance, cleavage of the bond between the methylene group and the aniline nitrogen or the imidazole ring would be expected.
A data table of fragmentation patterns cannot be created without experimental mass spectrometry data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. In the IR spectrum of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, characteristic absorption bands would be expected for the N-H stretching of the secondary amine and the imidazole ring, C-H stretching of the aromatic rings and the methylene group, C=C and C=N stretching within the aromatic rings, and C-N stretching. The presence of the hydrochloride salt would likely influence the N-H stretching vibrations.
An interactive data table of IR absorption bands is not possible without published experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Both the aniline and imidazole rings are chromophores that would absorb UV radiation. The UV-Vis spectrum of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride would be expected to show absorption maxima (λmax) corresponding to the π → π* transitions within these aromatic rings. The position and intensity of these absorptions can be influenced by the substitution pattern and the solvent used.
A data table of electronic transitions cannot be compiled without experimental UV-Vis data.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. For N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride (C₁₀H₁₂ClN₃), the theoretical percentages of carbon, hydrogen, nitrogen, and chlorine would be calculated, and a successful synthesis and purification would be confirmed if the experimental values are in close agreement.
A data table comparing theoretical and experimental elemental analysis values cannot be provided as no experimental data has been found.
Advanced Imaging and Diffraction Techniques (e.g., FE-SEM-EDX)
Advanced imaging techniques such as Field-Emission Scanning Electron Microscopy (FE-SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) are typically used for the characterization of solid materials, providing information on surface morphology, particle size, and elemental composition. While not a primary tool for the structural elucidation of a pure organic molecule, FE-SEM could be used to study the crystalline habit or morphology of the solid hydrochloride salt. EDX analysis would be able to detect the presence of carbon, nitrogen, and chlorine, providing a qualitative confirmation of the elemental composition of the sample. However, detailed research findings using these techniques for this specific compound are not available in the literature.
Computational and Theoretical Investigations of N 1h Imidazol 5 Yl Methyl Anilinehydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and molecular structure. These methods are used to predict geometries, electronic properties, and spectroscopic features.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for predicting the molecular geometry and electronic properties of organic compounds. mdpi.comtandfonline.com For N-[(1H-imidazol-5-yl)methyl]aniline, the free base of the hydrochloride salt, DFT calculations, typically using the B3LYP functional with a 6-31G(d,p) basis set, can elucidate its three-dimensional structure. mdpi.comniscpr.res.in
The electronic structure analysis from DFT provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating sites for potential electrophilic and nucleophilic attack. niscpr.res.inorientjchem.org
| Parameter | Predicted Value | Significance |
| Imidazole (B134444) C=N bond length | ~1.33 Å | Indicates double bond character within the heterocyclic ring. |
| Aniline (B41778) C-N bond length | ~1.40 Å | Reflects the partial double bond character due to resonance of the nitrogen lone pair with the aromatic ring. |
| C-N-C bond angle (aniline) | ~120° | Suggests sp² hybridization of the nitrogen atom. |
| Dihedral Angle (Imidazole-CH₂-N-Aniline) | Variable | Determines the overall 3D shape and steric hindrance of the molecule. |
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
For N-[(1H-imidazol-5-yl)methyl]aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the imidazole ring. Substituents on either ring can significantly alter the energies of these orbitals and thus modulate the molecule's reactivity. rsc.org
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. ekb.eg
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Imidazole and Aniline Derivatives (Illustrative) Note: This table contains representative data from computational studies on related compounds to illustrate the concepts, as specific data for N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride is not available.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Significance |
| Substituted Imidazoles | -6.0 to -6.5 | -1.0 to -1.5 | 4.5 to 5.5 | The energy gap indicates moderate to high stability. |
| Substituted Anilines | -5.0 to -5.5 | -0.5 to -1.0 | 4.0 to 5.0 | The higher HOMO energy suggests greater electron-donating ability compared to unsubstituted benzene (B151609). researchgate.netresearchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for studying how a molecule might interact with biological systems, such as proteins and enzymes. These methods are crucial in drug discovery and design.
Molecular Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. researchgate.net Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, by interacting with specific enzymes. ekb.egnih.gov
In a hypothetical docking study of N-[(1H-imidazol-5-yl)methyl]aniline, the molecule would be docked into the active site of a relevant biological target, for example, an enzyme involved in bacterial growth like L-glutamine:D-fructose-6-phosphate amidotransferase. researchgate.net The docking algorithm would explore various binding poses and score them based on the predicted binding affinity.
The analysis of the best-docked poses would reveal the key intermolecular interactions responsible for binding, such as:
Hydrogen bonds: The imidazole and aniline N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.
π-π stacking: The aromatic aniline and imidazole rings can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's active site.
Hydrophobic interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic pockets in the receptor.
These insights are vital for understanding the structure-activity relationship and for designing more potent analogs.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. researchgate.net An MD simulation would typically be performed on the best-docked pose obtained from molecular docking. nih.gov
The simulation tracks the movements of all atoms in the system over a period of nanoseconds, providing detailed information on the flexibility of the ligand and the receptor. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.
Hydrogen bond analysis: To monitor the persistence of hydrogen bonds throughout the simulation.
Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-receptor complex using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate estimation of the binding affinity compared to docking scores alone. nih.govunimi.it
Prediction of Reactivity and Stability Profiles
The computational studies described above can also be used to predict the reactivity and stability of this compound. The FMO analysis provides a theoretical basis for predicting its chemical reactivity. For instance, the HOMO energy can be correlated with its susceptibility to oxidation, while the LUMO energy can indicate its reactivity towards nucleophiles.
Mechanistic Studies of Molecular Interactions Involving N 1h Imidazol 5 Yl Methyl Anilinehydrochloride
Investigation of Binding Mechanisms with Biological Targets
The interaction of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride with biological macromolecules is a critical aspect of its molecular activity. Research into its binding mechanisms provides insights into its potential biological effects.
While specific binding affinity data for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride with proteins like human serum albumin (HSA) are not extensively detailed in publicly available literature, studies on analogous compounds offer valuable insights. For instance, the structurally related compound 4-(1H-imidazol-1-yl)aniline has been shown to engage in a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions with proteins. nih.gov These types of non-covalent interactions are likely to play a significant role in the binding of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride to protein targets as well. The imidazole (B134444) ring can act as a hydrogen bond donor or acceptor, while the aniline (B41778) group can participate in hydrophobic and aromatic stacking interactions.
Interactions of imidazole-containing compounds with serum albumin have been noted to cause conformational changes in the protein, potentially affecting its binding capacity for other molecules. nih.gov The binding of such compounds can occur in specific domains of albumin, such as the warfarin (B611796) binding site in domain IIA, which is a common binding pocket for many small molecules.
The imidazole moiety is a key structural feature in a number of enzyme inhibitors. One of the well-studied targets for imidazole-containing compounds is xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism. researchgate.net Elevated levels of uric acid, the product of xanthine oxidase activity, are associated with conditions like gout.
Research on various imidazole derivatives has shown their potential as xanthine oxidase inhibitors. nih.gov Kinetic studies of these inhibitors often reveal a mixed-type inhibition mechanism. researchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Below is a table summarizing the xanthine oxidase inhibitory activity of some representative imidazole-containing compounds, illustrating the potential potency of this class of molecules.
| Compound | IC50 (µM) | Inhibition Type |
| 2-[2-(azo-2-hydroxy-5-amino benzene)imidazol-5-yl]allopurinol | 0.60 | Not specified |
| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative | 0.006 | Mixed |
| Schiff base zinc(ii) complex with imidazole moiety | 7.23 | Not specified |
This table presents data for structurally related compounds to illustrate the potential for xanthine oxidase inhibition by molecules containing an imidazole group. Specific data for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride was not available in the searched sources.
The structural features of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, particularly the imidazole ring, suggest the possibility of interactions with various receptors. Imidazole-based compounds have been investigated as ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.
For example, benzylimidazoline derivatives have been studied for their affinity to serotonin (B10506) receptors, specifically the 5-HT1B and 5-HT1D subtypes. nih.gov These studies highlight that modifications to the aromatic and imidazoline (B1206853) portions of the molecule can significantly influence binding affinity and selectivity. This suggests that N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride could potentially interact with serotonin or other monoaminergic receptors. A comprehensive receptor screening would be necessary to fully elucidate its receptor interaction profile and any potential modulatory effects.
Cellular Uptake and Intracellular Distribution Mechanisms in Research Models
The ability of a compound to cross cell membranes and accumulate intracellularly is fundamental to its biological activity. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption. nih.govnih.gov These cells form a monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.
Covalent Bonding and Metal Coordination Mechanisms
The coordination of metal ions can significantly alter the biological properties of the parent molecule. The table below presents the stability constants for the formation of complexes between various transition metal ions and a representative imidazole-containing ligand.
| Metal Ion | Log K1 | Log K2 |
| Co(II) | 4.25 | 3.50 |
| Ni(II) | 5.00 | 4.05 |
| Cu(II) | 6.10 | 5.25 |
| Zn(II) | 4.50 | 3.80 |
This data is for a representative substituted aminothiazole Schiff base with an imidazole-like structure and is intended to be illustrative of the metal coordinating potential. thepharmajournal.com The exact stability constants for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride would need to be determined experimentally.
While the primary mode of interaction for this compound is likely non-covalent, the potential for covalent bond formation under specific conditions, for instance, through metabolic activation, cannot be entirely ruled out without further investigation. Some imidazole derivatives have been used in applications that involve covalent immobilization to solid supports for chromatographic purposes. nih.gov
Elucidation of Specific Molecular Pathways Influenced by N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride
The elucidation of specific molecular pathways affected by N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride is an area that requires further research. Based on its interactions with enzymes and potential receptors, it could plausibly influence a number of signaling cascades.
For instance, if the compound is a potent inhibitor of xanthine oxidase, it could modulate pathways related to purine metabolism and oxidative stress. researchgate.net Similarly, if it interacts with specific GPCRs, it could affect downstream signaling pathways such as those involving cyclic AMP (cAMP) or phosphoinositide turnover. Given the diverse roles of imidazole in biological systems, a broad-based investigation using techniques like transcriptomics or proteomics would be beneficial to identify the molecular pathways most significantly impacted by this compound.
Structure Activity Relationship Sar Studies and Analog Design for N 1h Imidazol 5 Yl Methyl Anilinehydrochloride
Systematic Exploration of Structural Variations and Their Impact on Research Activity
SAR of Imidazole (B134444) Ring Substitutions
The imidazole ring is a crucial pharmacophore in many biologically active compounds due to its ability to act as a hydrogen bond donor and acceptor, as well as its aromatic properties. Modifications to this ring can significantly influence the compound's binding affinity and physicochemical properties.
Substitutions at the C2, C4, and N1 positions of the imidazole ring have been explored in various compound series to probe for improved activity. For instance, the introduction of small alkyl groups, such as a methyl group, at the N1 position can alter the electronic nature of the ring and its lipophilicity. In some contexts, N1-alkylation can enhance cell permeability.
The electronic properties of substituents on the imidazole ring are also critical. Electron-withdrawing groups can decrease the basicity of the imidazole nitrogen atoms, which may affect their ability to form ionic bonds or hydrogen bonds with a biological target. Conversely, electron-donating groups can increase this basicity. The placement of substituents is also vital; steric hindrance near the point of connection to the methylene (B1212753) linker could disrupt a critical binding conformation.
Table 1: Illustrative SAR Data for Imidazole Ring Substitutions in a Related Analog Series (This table presents hypothetical data based on common SAR principles for imidazole-containing compounds to illustrate the potential impact of substitutions.)
| Compound ID | Imidazole Substitution | Relative Activity (%) | Rationale for Change |
| Base | None | 100 | Baseline compound |
| 1A | N1-Methyl | 120 | Increased lipophilicity may improve cell penetration. |
| 1B | C2-Methyl | 80 | Potential steric clash with the target binding pocket. |
| 1C | C4-Chloro | 150 | Electron-withdrawing group may enhance specific interactions. |
| 1D | N1-Phenyl | 30 | Large substituent may prevent proper binding orientation. |
SAR of Aniline (B41778) Moiety Modifications
The aniline moiety offers a broad canvas for chemical modification to explore how changes in electronics and sterics affect research activity. Substituents on the aromatic ring can be varied to fine-tune the compound's properties. The position of the substitution (ortho, meta, or para) is critical in determining the spatial orientation of the functional group.
Bioisosteric replacement is another key strategy. Replacing the aniline ring with other aromatic or heteroaromatic systems (like pyridine (B92270) or pyrimidine) can significantly alter the compound's properties, including its metabolic stability and target selectivity, while potentially maintaining the key binding interactions.
Table 2: Illustrative SAR Data for Aniline Moiety Modifications (This table presents hypothetical data based on common SAR principles for aniline-containing compounds to illustrate the potential impact of substitutions.)
| Compound ID | Aniline Substitution | Relative Activity (%) | Rationale for Change |
| Base | None | 100 | Baseline compound |
| 2A | 4-Chloro | 180 | Halogen may form specific halogen bonds or favorable hydrophobic interactions. |
| 2B | 4-Methoxy | 110 | Electron-donating group alters electronics; may act as H-bond acceptor. |
| 2C | 2-Methyl | 60 | Ortho substitution may cause steric hindrance and force a non-planar conformation. |
| 2D | 3-Trifluoromethyl | 165 | Strong electron-withdrawing group alters pKa and may enter a specific sub-pocket. |
SAR of the Methylene Linker
The methylene (-CH2-) linker connecting the imidazole and aniline rings provides a degree of rotational flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding to a biological target. The length and rigidity of this linker are critical parameters in SAR studies.
Increasing the length of the linker, for example, by creating an ethylene (B1197577) (-CH2-CH2-) bridge, would increase the distance between the two ring systems. This could either improve or diminish activity, depending on the spatial requirements of the binding site. Conversely, restricting the conformation of the linker, for instance by incorporating it into a cyclic structure, can lock the molecule into a more rigid conformation. This can lead to a significant increase in potency if the locked conformation is the bioactive one, but a loss of activity if it is not. In some inhibitor classes, even subtle changes like replacing a flexible ether linker with a slightly different thioether linkage can significantly alter potency due to changes in bond angles and lengths.
Rational Design of N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride Analogs
Building upon the insights gained from SAR studies, rational design approaches employ this knowledge to create new analogs with predicted improvements in activity, selectivity, or other properties.
Hypothesis-Driven Design Based on Computational Predictions
Computational chemistry offers powerful tools for hypothesis-driven drug design. Molecular docking simulations can be used to predict how this compound and its analogs might bind to the active site of a target protein. By analyzing the predicted binding pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic contacts, or ionic interactions.
This information allows for the rational design of new analogs. For example, if a simulation shows an unoccupied hydrophobic pocket near the aniline ring, an analog with a lipophilic substituent at the corresponding position can be designed to fill that pocket and potentially increase binding affinity. Similarly, if a hydrogen bond donor on the target is not interacting with the ligand, an analog can be designed with a hydrogen bond acceptor at that position. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of analogs with their biological activity, providing a mathematical model to predict the activity of novel compounds.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a high-throughput method for synthesizing a large number of compounds (a library) in a short period. This approach is particularly useful for rapidly exploring the SAR of a given scaffold. For this compound, a combinatorial library could be generated to explore a wide range of substitutions on both the imidazole and aniline rings.
One common approach is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in an array of separate reaction vessels. For instance, a key intermediate like (1H-imidazol-5-yl)methanamine could be reacted with a library of different substituted benzaldehydes under reductive amination conditions to produce a large set of final products. This allows for the efficient generation of hundreds of discrete compounds, which can then be screened to identify the most promising candidates and further refine the SAR. The synthesis of drug-like small molecule libraries based on benzo[d]imidazole has been successfully demonstrated using such coupling strategies.
Comparative Analysis with Structurally Related Imidazole Derivatives (e.g., Antazoline Hydrochloride, Tizanidine Hydrochloride)
The structure-activity relationship (SAR) of pharmacologically active molecules is profoundly influenced by subtle variations in their chemical architecture. While this compound, Antazoline Hydrochloride, and Tizanidine Hydrochloride all incorporate an imidazole or a related imidazoline (B1206853) nucleus, their distinct structural modifications result in vastly different pharmacological profiles. This analysis explores how differences in the heterocyclic core, substitution patterns, and appended aromatic systems dictate their specific interactions with biological targets.
A comparative overview of the key structural features of these compounds is presented below.
| Feature | This compound | Antazoline Hydrochloride medkoo.com | Tizanidine Hydrochloride wikipedia.org |
|---|---|---|---|
| Core Heterocycle | Imidazole (aromatic) | Imidazoline (4,5-dihydroimidazole; non-aromatic) | Imidazoline (4,5-dihydroimidazole; non-aromatic) |
| Position of Substitution | C5-position via a methylene linker | C2-position via a methylamine (B109427) linker | C2-position via an amine linker |
| Key Aromatic Moiety | Aniline | N-benzyl-N-phenylamine | 4-amino-5-chloro-2,1,3-benzothiadiazole |
Influence of the Heterocyclic Core: Imidazole vs. Imidazoline
The nature of the five-membered heterocyclic ring is a fundamental determinant of each compound's properties.
This compound contains a planar, aromatic imidazole ring. This system has a delocalized sextet of π-electrons, rendering it less basic than its saturated counterpart. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. longdom.org Its aromaticity is a key feature it shares with the endogenous ligand histamine (B1213489), which also possesses a C5-substituted imidazole ring (specifically, a 2-(1H-imidazol-5-yl)ethan-1-amine structure).
Antazoline and Tizanidine both incorporate a 4,5-dihydro-1H-imidazole , or imidazoline , ring. This ring is non-aromatic and conformationally more flexible. Critically, the C2-substituted amino-imidazoline moiety functions as a cyclic amidine, a strongly basic group. This high basicity allows for the formation of a charged imidazolinium cation at physiological pH, which is a crucial interaction for binding to their respective receptors. rndsystems.com
Impact of Substitution Pattern and Linker Group
The point of attachment to the heterocycle dramatically alters the molecule's geometry and its ability to fit into a specific receptor binding pocket.
The C5-substitution in this compound, linked by a simple methylene bridge, mimics the substitution pattern of histamine. This structural feature often directs activity towards histamine receptors. For instance, many histamine H3 receptor agonists feature a C4/C5 substituted imidazole ring. nih.gov
In contrast, the C2-substitution seen in both Antazoline and Tizanidine is a common feature in ligands targeting different receptors. In Tizanidine, the 2-amino-imidazoline group is a well-established pharmacophore for α2-adrenergic agonism. medchemexpress.com This arrangement is believed to mimic the spatial and electronic properties of the protonated amine and catechol hydroxyl groups of norepinephrine. For Antazoline, the C2-methylamine linker serves as a spacer connecting the basic imidazoline head to the bulky diaryl system, a classic arrangement for H1-antihistamines. medkoo.com
Role of the Aromatic Moieties in Receptor Selectivity
The distal aromatic groups are arguably the most significant drivers of receptor selectivity and pharmacological action.
This compound possesses a simple, unsubstituted aniline ring. This provides a relatively small aromatic feature with limited lipophilicity.
Antazoline Hydrochloride features a diaryl system where the linker nitrogen is substituted with both a phenyl and a benzyl (B1604629) group. This bulky, lipophilic structure is a defining characteristic of many first-generation H1-antihistamines. wikipedia.org These large aryl groups engage in hydrophobic and van der Waals interactions within the H1 receptor, contributing significantly to its antagonistic activity.
Tizanidine Hydrochloride contains a unique and complex 5-chloro-2,1,3-benzothiadiazole (B1584262) moiety. This planar, electron-deficient aromatic system is essential for its high-affinity binding and functional selectivity for α2-adrenergic receptors over α1 subtypes. wikipedia.org
The distinct pharmacological classes arising from these structural differences are summarized below.
| Compound | Primary Pharmacological Class | Key Structural Determinants |
|---|---|---|
| This compound | Undetermined (Speculatively may target histamine receptors) | Aromatic imidazole ring; C5-substitution pattern similar to histamine. |
| Antazoline Hydrochloride | H1-Receptor Antagonist (Antihistamine) medchemexpress.com | Basic imidazoline ring; C2-substitution; Bulky N-benzyl-N-phenyl groups. |
| Tizanidine Hydrochloride | α2-Adrenergic Receptor Agonist medchemexpress.com | Basic imidazoline ring; C2-substitution; Electron-deficient 5-chloro-2,1,3-benzothiadiazole system. wikipedia.org |
Applications of N 1h Imidazol 5 Yl Methyl Anilinehydrochloride As Research Probes and Synthetic Building Blocks
A Key Intermediate in the Synthesis of Advanced Organic Compounds
The intrinsic reactivity of the imidazole (B134444) and aniline (B41778) components of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride makes it a significant intermediate in the construction of more complex molecular architectures. Organic chemists leverage this compound as a starting point for multi-step syntheses, capitalizing on the functional handles it provides for elaboration.
Precursor for Complex Heterocyclic Systems
The imidazole ring is a fundamental component of many biologically active molecules and functional materials. N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride serves as a readily available precursor for the synthesis of more elaborate heterocyclic systems. The nitrogen atoms within the imidazole ring and the amino group of the aniline portion can participate in various cyclization and condensation reactions, enabling the formation of fused ring systems and other intricate heterocyclic structures. While specific examples for this exact compound are not extensively detailed in publicly available literature, the general utility of imidazole-containing building blocks in constructing diverse heterocyclic frameworks is a well-established principle in synthetic organic chemistry.
Building Block in the Synthesis of Diverse Chemical Scaffolds
In the quest for novel compounds with unique properties, the concept of molecular scaffolds is paramount. N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride acts as a versatile building block, providing a foundational scaffold upon which diverse chemical functionalities can be appended. The aniline ring can undergo a variety of substitution reactions, allowing for the introduction of different groups that can modulate the electronic and steric properties of the final molecule. This adaptability makes it a valuable component in the combinatorial synthesis of compound libraries aimed at discovering new materials or therapeutic agents. For instance, related imidazole-aniline structures are utilized in the development of materials for organic light-emitting diodes (OLEDs), highlighting the potential of this chemical class in materials science.
Utility in Developing Molecular Probes for Biological Research
Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. The structural attributes of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride make it a candidate for the development of such probes. The imidazole moiety, being a common feature in biological systems (e.g., in the amino acid histidine), can facilitate interactions with specific biological targets. By attaching fluorescent tags or other reporter groups to the aniline portion of the molecule, researchers can potentially create probes to investigate the localization and function of specific proteins or enzymes within a cell. While detailed studies on this specific compound as a molecular probe are not prominent, its foundational structure aligns with the design principles of targeted biological imaging agents.
Contribution to the Understanding of Structure-Function Relationships in Chemical Biology
A central theme in chemical biology is the elucidation of how a molecule's three-dimensional structure dictates its biological function. By systematically modifying the structure of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride and assessing the biological activity of the resulting analogues, researchers can gain insights into the key molecular interactions that govern a particular biological effect. For example, altering the substitution pattern on the aniline ring or modifying the imidazole core can reveal which parts of the molecule are critical for binding to a biological target. This process of structure-activity relationship (SAR) analysis is fundamental to drug discovery and the development of more potent and selective therapeutic agents. The study of derivatives of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride can therefore contribute to a deeper understanding of these crucial relationships.
Integration into Academic Compound Libraries for Exploratory Research
Academic and industrial compound libraries are vital resources for high-throughput screening and the identification of novel bioactive compounds. The inclusion of diverse and synthetically accessible molecules like N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride in these libraries is crucial for the success of such screening campaigns. Its presence in a collection of research compounds provides a starting point for a wide range of exploratory research projects, from the search for new drug candidates to the discovery of novel catalysts or materials. While its prevalence in specific, publicly documented academic libraries is not readily quantifiable, its status as a commercially available and synthetically useful building block makes it a logical and valuable addition to such collections.
Future Research Directions and Emerging Paradigms for N 1h Imidazol 5 Yl Methyl Anilinehydrochloride
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research concerning N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride will likely prioritize the development of green and sustainable methodologies. Traditional synthetic routes often rely on harsh reagents and organic solvents. Emerging paradigms focus on atom economy, the use of eco-friendly solvents like water, and the development of reusable catalysts. rsc.org
Key areas for development include:
Catalytic N-Arylation: Exploring novel, recoverable catalysts, such as palladium nanoparticles on aluminum hydroxide (B78521) (Pd/AlO(OH) NPs), could provide efficient and reusable systems for the N-arylation of the imidazole (B134444) precursor. researchgate.net
Mechanochemistry: Ball-milling and other solvent-free or low-solvent techniques offer a greener alternative for key reaction steps, potentially reducing reaction times and avoiding toxic solvents. researchgate.net
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, making the process more scalable and sustainable.
| Synthetic Parameter | Traditional Approach | Potential Sustainable Approach | Key Benefits |
| Solvent | Anhydrous Dimethylformamide (DMF) nih.gov | Water, Ethanol (B145695), or solvent-free (mechanochemistry) rsc.orgresearchgate.net | Reduced environmental impact, lower cost, increased safety |
| Catalyst | Homogeneous catalysts | Heterogeneous, reusable nanocatalysts (e.g., Pd/AlO(OH)) researchgate.net | Catalyst recovery and reuse, reduced metal leaching |
| Energy Input | Conventional heating/cooling | Microwave irradiation, ball-milling | Faster reaction times, lower energy consumption |
| Process | Batch processing | Continuous flow synthesis | Improved scalability, safety, and process control |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of compound properties. scielo.brscielo.br For this compound, these computational tools can accelerate the design of new analogs with improved potency and selectivity.
Future applications of AI/ML in this area include:
QSAR Modeling: Machine learning algorithms, such as Random Forest and artificial neural networks, can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These models can predict the biological activity of novel analogs based on their structural descriptors, guiding the synthesis of more potent compounds. scielo.brusp.br A study on imidazole derivatives successfully used AI to construct a predictive QSAR model, which then allowed for the design of new analogs with favorable predicted IC50 values. scielo.br
De Novo Design: Generative AI models can design entirely new molecules based on the N-[(1H-imidazol-5-yl)methyl]aniline scaffold, optimized for specific biological targets and desired physicochemical properties.
Target Prediction: AI tools can analyze the chemical structure of the compound to predict its most likely biological targets, helping to uncover new therapeutic applications.
| AI/ML Application | Objective | Potential Outcome for this compound |
| QSAR Modeling | Predict biological activity from chemical structure researchgate.netresearchgate.net | Identification of key structural features for enhanced potency; design of analogs with improved activity profiles. scielo.br |
| Molecular Dynamics (MD) Simulations | Simulate compound-target interactions over time usp.br | Elucidation of binding modes and mechanisms of action at the atomic level. scielo.br |
| Generative Models | Design novel chemical structures with desired properties | Creation of a virtual library of optimized analogs for synthesis and testing. |
| Target Prediction Algorithms | Identify potential protein targets based on ligand features frontiersin.org | Discovery of novel therapeutic indications and mechanisms of action. |
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
The imidazole scaffold is present in compounds that modulate a wide array of molecular targets, including kinases, G-protein coupled receptors, and enzymes. nih.govmtroyal.ca While the specific targets of this compound may be under investigation, future research should aim to systematically explore its molecular interactions to uncover novel therapeutic potential.
Promising avenues for exploration include:
Kinase Inhibition: Many imidazole-containing compounds are potent kinase inhibitors, a class of enzymes crucial in cancer and inflammatory diseases. nih.gov Screening this compound against a broad panel of kinases, such as Aurora kinases or Epidermal Growth Factor Receptor (EGFR), could reveal novel anticancer activities. scielo.brmdpi.com
Protein Farnesyltransferase: The imidazole side chain is known to be important for coordinating with zinc within the active site of enzymes like protein farnesyltransferase, a target in parasitic diseases. nih.gov
Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, pathogens) can identify unexpected biological activities without a preconceived target, opening up entirely new areas of investigation. researchgate.net
This compound as a Scaffold for Chemical Biology Tools and Imaging Agents
The core structure of this compound can serve as a versatile scaffold for the development of sophisticated chemical biology tools. These tools are essential for studying biological processes and validating drug targets.
Future directions in this area involve modifying the core structure to create:
Photoaffinity Probes: By incorporating a photoreactive group, the compound can be converted into a tool that covalently binds to its target protein upon UV irradiation, enabling target identification and validation.
Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization of the compound's distribution within cells and tissues, providing insights into its cellular uptake and localization at its site of action.
Diagnostic Imaging Agents: The imidazoline (B1206853) scaffold has been explored for its utility in diagnostic imaging. nih.gov By incorporating an appropriate radionuclide or imaging moiety, analogs of this compound could be developed as PET or SPECT imaging agents to visualize specific targets in vivo.
This strategic functionalization would transform the parent compound into a powerful instrument for dissecting complex biological pathways and accelerating drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, and how can reaction conditions be optimized?
- Synthesis Methods :
- Nucleophilic substitution : Reacting 5-(chloromethyl)-1H-imidazole with aniline in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile. Yields may vary (40–70%) depending on stoichiometry and temperature .
- Reductive amination : Condensation of 1H-imidazole-5-carbaldehyde with aniline followed by reduction (e.g., NaBH₄ or H₂/Pd-C) and subsequent HCl salt formation. This method avoids harsh conditions but requires careful purification .
- Optimization Strategies :
- Use of microwave-assisted synthesis to reduce reaction time and improve yields.
- Screening bases (e.g., Et₃N vs. DIPEA) to minimize byproducts like dialkylated amines.
Q. How can the purity and structural integrity of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride be validated?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), imidazole C–H (δ 7.8–8.2 ppm), and methylene bridge (δ 4.0–4.5 ppm) .
- Data Interpretation :
- Discrepancies in melting points (e.g., observed 204–205°C vs. literature) may indicate solvent residues or polymorphic forms .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride?
- Crystallization : Use slow evaporation in ethanol/water mixtures to grow single crystals.
- X-ray Diffraction :
- Employ SHELX programs for structure solution and refinement. SHELXL is robust for small molecules, while SHELXD aids in phase determination for challenging cases .
- Address twinning or disorder in the imidazole ring by refining anisotropic displacement parameters .
- Key Metrics :
- Target R-factor < 0.04. Compare bond lengths (C–N: ~1.32 Å) and angles to DFT-optimized models .
Q. How does N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride interact with biological targets such as G-protein-coupled receptors (GPCRs)?
- Mechanistic Insights :
- The imidazole ring may coordinate with histidine residues in GPCR binding pockets, as seen in angiotensin II receptor antagonists (e.g., losartan derivatives) .
- Methylaniline groups enhance lipophilicity, potentially improving membrane permeability .
- Experimental Approaches :
- Radioligand binding assays : Compete with [³H]-labeled ligands (e.g., candesartan) to measure IC₅₀ values .
- Molecular docking : Use software like AutoDock Vina to predict binding poses in homology models of GPCRs .
Q. What computational methods are suitable for predicting the physicochemical properties and reactivity of this compound?
- QSAR Modeling :
- Calculate logP (estimated ~2.1) and pKa (imidazole NH: ~6.5) using tools like MarvinSuite or ACD/Labs .
- DFT Studies :
- Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gap ~5 eV) and electrostatic potential maps .
- Reactivity Predictions :
- Assess susceptibility to oxidation at the aniline moiety using Fukui indices .
Data Contradictions and Resolution
Q. How can conflicting biological activity data for imidazole-aniline derivatives be reconciled?
- Case Study :
- Example 1 : A study reports IC₅₀ = 10 nM for a GPCR antagonist, while another finds no activity. Potential causes:
- Purity issues : Confirm via HPLC-MS .
- Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO) may alter protonation states .
- Example 2 : Discrepant cytotoxicity (CC₅₀ = 50 μM vs. 200 μM).
- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HeLa) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
